molecular formula C21H19F3N4O2S B2952307 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251606-72-0

2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2952307
CAS-Nummer: 1251606-72-0
Molekulargewicht: 448.46
InChI-Schlüssel: DQZHISCHKYNQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide features a phthalazinone core (a bicyclic structure with two fused aromatic rings and a ketone group) substituted at position 4 with a thiomorpholine moiety. The acetamide side chain is linked to a 3-(trifluoromethyl)phenyl group, introducing both lipophilic (trifluoromethyl) and hydrogen-bonding (amide) functionalities.

Eigenschaften

IUPAC Name

2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)14-4-3-5-15(12-14)25-18(29)13-28-20(30)17-7-2-1-6-16(17)19(26-28)27-8-10-31-11-9-27/h1-7,12H,8-11,13H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZHISCHKYNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiomorpholine ring, the introduction of the phthalazinone moiety, and the attachment of the trifluoromethylphenyl group. Common reagents used in these steps include thiomorpholine, phthalic anhydride, and trifluoromethylbenzene derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the phthalazinone moiety can yield dihydrophthalazines .

Wissenschaftliche Forschungsanwendungen

2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and phthalazinone moiety are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle: The phthalazinone core in the target compound is less common than quinazolinone () or morpholinone () cores. Phthalazinone’s rigidity may influence binding to planar biological targets (e.g., kinases) compared to more flexible morpholinones . Thiadiazole () and thiazole () cores introduce aromaticity and sulfur-mediated interactions.

Heterocyclic Substituents: Thiomorpholine (target) vs. morpholine (): The sulfur atom in thiomorpholine increases lipophilicity (logP) and may improve membrane permeability compared to oxygen-containing morpholine .

Aryl Substituents :

  • 3-(Trifluoromethyl)phenyl (target) vs. 4-(trifluoromethyl)phenyl (): The meta-substitution may reduce steric hindrance compared to para-substituted analogues, optimizing binding pocket interactions.
  • Halogenated Aryl Groups (): Chloro or fluoro substituents enhance halogen bonding and metabolic stability .

Hydrogen Bonding and Crystal Packing:

  • The amide group in the target compound participates in N–H···O/S hydrogen bonds, forming R²²(8) motifs (as seen in ) . Thiomorpholine’s sulfur may weaken H-bonding compared to morpholine’s oxygen, affecting crystal stability .

Biologische Aktivität

The compound 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Dihydrophthalazine core : A bicyclic structure that contributes to the compound's biological activity.
  • Thiomorpholine moiety : Imparts unique chemical properties and enhances interaction with biological targets.
  • Trifluoromethyl group : Known to increase lipophilicity and metabolic stability, enhancing the compound's bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds effectively inhibit the growth of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. For instance, a study reported minimum inhibitory concentrations (MICs) indicating strong activity against these pathogens, suggesting potential applications in treating resistant infections .

Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory effects. It was found to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives demonstrated an ability to either enhance or inhibit NF-κB activity, indicating a nuanced role in inflammation regulation .

Anticonvulsant Activity

In preclinical models, particularly using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, derivatives of this compound showed promising anticonvulsant activity. The introduction of fluorinated groups was correlated with increased efficacy in these models, suggesting that structural modifications can significantly influence the pharmacological profile .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Myeloperoxidase Inhibition : The compound acts as a selective inhibitor of myeloperoxidase (MPO), which is implicated in various inflammatory diseases. Inhibition was shown to occur through a time-dependent mechanism that is irreversible, highlighting its potential as a therapeutic agent in autoimmune conditions .
  • Voltage-sensitive Sodium Channels : The anticonvulsant effects are linked to the compound's ability to bind to neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Clinical Trials on Antimicrobial Efficacy : A phase I clinical trial assessed the safety and pharmacokinetics of compounds structurally related to this molecule, demonstrating favorable outcomes in terms of tolerability and initial efficacy against resistant bacterial strains .
  • Animal Models for Anticonvulsant Activity : Studies using animal models have shown that certain derivatives exhibit significant protection against induced seizures at various dosages, reinforcing the need for further exploration into their therapeutic applications .

Q & A

Basic: What are the recommended synthetic pathways for 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. A validated approach involves:

  • Step 1 : Reacting thiomorpholine with a phthalazinone precursor under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the thiomorpholin-4-yl moiety .
  • Step 2 : Coupling the intermediate with 3-(trifluoromethyl)phenylamine using a carbodiimide-based coupling agent (e.g., DCC or EDC) to form the acetamide bond.
  • Key considerations : Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH gradient). Final purification often requires column chromatography and recrystallization from ethyl acetate/hexane .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential characterization methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and verify substituent integration (e.g., δ 7.69 ppm for phthalazinone protons, δ 169.8 ppm for carbonyl carbons) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., ESI/APCI(+) showing [M+H]⁺ and [M+Na]⁺ adducts) .
  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1680 cm⁻¹, thiomorpholine C-S at ~650 cm⁻¹).

Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary stock) followed by serial dilution in PBS or cell culture media. Use HPLC to detect precipitation at varying concentrations .
  • Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 37°C in PBS, pH 7.4) with LC-MS monitoring for degradation products .

Advanced: What strategies address contradictions in biological activity data across cell lines?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for viability, caspase-3/7 for apoptosis).
  • Mechanistic profiling : Compare target engagement (e.g., kinase inhibition) via phosphoproteomics or thermal shift assays .
  • Control for batch variability : Use reference compounds (e.g., staurosporine for apoptosis) and validate cell line authenticity via STR profiling .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Core modifications : Replace thiomorpholine with morpholine or piperazine derivatives to assess steric/electronic effects .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance target binding.
  • In silico docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., PARP-1 or HDACs) .

Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

  • In vitro : Caco-2 permeability assays for intestinal absorption; microsomal stability tests (human/rat liver microsomes) .
  • In vivo : Use Sprague-Dawley rats for PK profiling (IV/PO administration). Monitor plasma concentrations via LC-MS/MS and calculate AUC, t₁/₂, and bioavailability .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate force fields : Compare AMBER vs. CHARMM parameters in molecular dynamics simulations .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
  • Assay interference checks : Test for false positives due to aggregation (e.g., add 0.01% Tween-20) or redox activity .

Advanced: What methodologies improve yield during large-scale synthesis?

  • Process optimization : Use flow chemistry for exothermic steps (e.g., thiomorpholine coupling) to enhance reproducibility .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Quality-by-Design (QbD) : Apply DOE (design of experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Advanced: How to design controls for off-target effects in mechanistic studies?

  • Isoform selectivity panels : Test against related enzymes (e.g., HDAC1–11 isoforms for HDAC inhibitors) .
  • CRISPR knockouts : Generate cell lines lacking the target protein to confirm on-target effects .
  • Negative controls : Use enantiomers or structurally similar inactive analogs (e.g., acetylated thiomorpholine derivatives) .

Advanced: What analytical methods detect degradation products during long-term storage?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC-MS/MS : Identify degradation peaks and characterize structures via fragmentation patterns .
  • X-ray crystallography : Resolve structural changes in degraded samples (e.g., oxidation of thiomorpholine to sulfoxide) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.